5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the Biginelli reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyrimidine ring.
Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione
- 5-Ethyl-5-butylidihydropyrimidine-2,4(1h,3h)-dione
- 5-Phenyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione
Uniqueness
5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The ethyl and propyl groups may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
6340-67-6 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-ethyl-5-propyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H16N2O2/c1-3-5-9(4-2)6-10-8(13)11-7(9)12/h3-6H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
SPAMFUZLQGWZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CNC(=O)NC1=O)CC |
Origin of Product |
United States |
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